
PD158780
Übersicht
Beschreibung
PD 158780 ist ein potenter Inhibitor der epidermalen Wachstumsfaktor-Rezeptor-Familie, zu der der epidermale Wachstumsfaktor-Rezeptor, ErbB2, ErbB3 und ErbB4 gehören. Diese Verbindung ist bekannt für ihre Fähigkeit, die Autophosphorylierung dieser Rezeptoren zu hemmen, was sie zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PD 158780 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrido[3,4-d]pyrimidin-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrido[3,4-d]pyrimidin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Einbeziehung geeigneter Vorläufer erreicht.
Einführung der Bromphenylgruppe: Dieser Schritt beinhaltet die Bromierung des Phenylrings, gefolgt von seiner Anbindung an die Kernstruktur.
Methylierung: Der letzte Schritt beinhaltet die Methylierung der Aminogruppe, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von PD 158780 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, des Drucks und der Verwendung von Katalysatoren, um die Reaktionswirksamkeit zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
PD 158780 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydrierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
PD 158780 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Mitgliedern der epidermalen Wachstumsfaktor-Rezeptor-Familie verwendet.
Biologie: Wird verwendet, um die Rolle der Signalübertragung des epidermalen Wachstumsfaktor-Rezeptors in zellulären Prozessen zu untersuchen.
Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebserkrankungen, die Mitglieder der epidermalen Wachstumsfaktor-Rezeptor-Familie überexprimieren, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Mitglieder der epidermalen Wachstumsfaktor-Rezeptor-Familie abzielen
Wirkmechanismus
PD 158780 entfaltet seine Wirkung, indem es die ATP-Bindungsstelle der Mitglieder der epidermalen Wachstumsfaktor-Rezeptor-Familie kompetitiv hemmt. Diese Hemmung verhindert die Autophosphorylierung dieser Rezeptoren und blockiert so nachgeschaltete Signalwege, die an Zellproliferation und -überleben beteiligt sind. Die molekularen Ziele umfassen den epidermalen Wachstumsfaktor-Rezeptor, ErbB2, ErbB3 und ErbB4 .
Wissenschaftliche Forschungsanwendungen
PD158780 is a chemical compound that acts as a potent inhibitor of the ErbB receptor family of tyrosine kinases . It has demonstrated effectiveness against EGFR, ErbB2, and ErbB2/ErbB4, with IC50 values of 0.008, 49, and 52 nM, respectively . this compound does not inhibit FGF or PDGF-mediated tyrosine phosphorylation .
Scientific Research Applications
This compound has been used in a variety of scientific research applications:
- Inhibition of EGFR: this compound is utilized to inhibit EGFR tyrosine kinase activity in studies examining the effects of tumor necrosis factor-α (TNFα) on mammary epithelial cells (MEC) . It has been shown that this compound does not block proliferation induced by TNFα, suggesting that EGFR tyrosine kinase activity is not necessary for TNFα action in normal MEC .
- Cell Migration Studies: this compound has been used to study cell migration. At low concentrations (0.25-0.5 μM), it inhibits normal human keratinocyte (NHK) migration directionality, while at higher concentrations (1.0 μM and above), it inhibits both cell migration directionality and rate .
- Receptor Internalization: Treatment of NIH3T3 cells expressing EGFR with this compound reduces the internalization rate of the receptor .
- Lysophosphatidic Acid (LPA) signaling: this compound potently inhibited the LPA-stimulated MAP kinase kinase 1/2 (MKK1/2) activation and EGF receptor tyrosine phosphorylation in HeLa cells .
- Combination therapy: Combining 111In-DTPA-hEGF with this compound (gefitinib) resulted in a greater level of DNA damage and enhanced cytotoxicity compared with 111In-DTPA-hEGF alone, suggesting that combining Auger electron–emitting radiopharmaceuticals that target peptide receptors with small-molecule TKIs may be a useful therapeutic strategy .
- Insulin-like Growth Factor-1 Receptor (IGF1R): The original observation of IGF1R-induced resistance to EGFR inhibition was made in SCC-25 cells treated with this compound . this compound reduced cell number, and activation of the IGF1R with des[1-3]–IGF-1 caused a similar increase in cell number that was only minimally affected by this compound .
Case Studies
- Tumor Necrosis Factor-α Action: In normal mammary epithelial cells, TNFα can regulate cell growth, morphogenesis, and functional differentiation similar to epidermal growth factor (EGF) . Studies using this compound showed that EGFR tyrosine kinase activity is not necessary for TNFα action in normal MEC .
- Non-Small Cell Lung Carcinoma (NSCLC): A radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative, APP-1, was synthesized and evaluated as a PET imaging probe to discriminate the difference in mutations of tumors . APP-1 was the strongest inhibitor of the L858R mutant EGFR-TK, and a weak inhibitor of the L858R/T790M mutant EGFR-TK .
- Resistance to EGFR Inhibition: Activation of the IGF1R in SCC-25 cells confers resistance to the growth-inhibitory effects of EGFR inhibition . The protective effect of IGF1R activation was measurable across a range of doses for multiple EGFR-TKIs including this compound, gefitinib, and erlotinib .
Data Table
Kinase | IC50 (nM) |
---|---|
EGFR | 0.008 |
ErbB2 | 49 |
ErbB2/ErbB4 | 52 |
Wirkmechanismus
Target of Action
PD158780, also known as PD-158780 or N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine, is a potent inhibitor of the EGFR family . The primary targets of this compound are EGFR, ErbB2, ErbB3, and ErbB4 . These targets play a crucial role in cell proliferation, survival, and differentiation.
Biochemische Analyse
Biochemical Properties
PD158780 interacts with several key enzymes and proteins within cells. It is a potent inhibitor of the ErbB receptor family of tyrosine kinases, including EGFR, ErbB2, ErbB3, and ErbB4 . The IC50 values for these interactions are 8 μM, 49 nM, 52 nM, and 52 nM respectively . These interactions play a crucial role in the biochemical reactions within the cell, particularly those related to cell growth and proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits EGF receptor autophosphorylation in A431 human epidermoid carcinoma cells with an IC50 value of 13 nM . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the ErbB receptor family of tyrosine kinases, thereby disrupting the normal functioning of these enzymes . This leads to changes in cell signaling pathways and gene expression, which can impact cell growth and proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound shows good therapeutic effect against the A431 epidermoid carcinoma when administered either intraperitoneally or orally
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to produce measurable, significant effects against a mouse fibroblast transfected with human EGFR
Metabolic Pathways
Given its role as an inhibitor of the ErbB receptor family of tyrosine kinases, it is likely that it interacts with enzymes or cofactors involved in these pathways
Transport and Distribution
Given its molecular properties, it is likely that it interacts with certain transporters or binding proteins, which could influence its localization or accumulation within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD 158780 involves several steps, starting with the preparation of the core pyrido[3,4-d]pyrimidine structure. The key steps include:
Formation of the pyrido[3,4-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, followed by its attachment to the core structure.
Methylation: The final step involves the methylation of the amino group to yield the final product.
Industrial Production Methods
Industrial production of PD 158780 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
PD 158780 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydrogenated products .
Vergleich Mit ähnlichen Verbindungen
PD 158780 zeichnet sich durch seine hohe Spezifität und Potenz gegenüber der epidermalen Wachstumsfaktor-Rezeptor-Familie aus. Zu ähnlichen Verbindungen gehören:
Erlotinib: Ein weiterer Inhibitor des epidermalen Wachstumsfaktor-Rezeptors, jedoch mit unterschiedlicher Spezifität und Potenz.
Gefitinib: Ähnlich wie Erlotinib, aber mit Variationen in seinem Inhibitionsprofil.
Lapatinib: Hemmt sowohl den epidermalen Wachstumsfaktor-Rezeptor als auch ErbB2, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften
PD 158780 zeichnet sich durch seine reversible und ATP-kompetitive Hemmung aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Biologische Aktivität
PD158780 is a potent inhibitor of the ErbB receptor family of tyrosine kinases, particularly targeting the epidermal growth factor receptor (EGFR). Its biological activity has been extensively studied in various contexts, including cancer therapy and neurobiological research. This article summarizes the key findings related to the biological activity of this compound, including its mechanism of action, effects in cellular models, and implications in clinical settings.
This compound functions primarily by inhibiting the kinase activity of EGFR and other ErbB family members. The compound exhibits low nanomolar IC50 values against EGFR (0.008 nM), ErbB2 (49 nM), and ErbB4 (52 nM) . This specificity allows it to effectively block downstream signaling pathways involved in cell proliferation and survival.
Key Inhibition Data
Target | IC50 (nM) |
---|---|
EGFR | 0.008 |
ErbB2 | 49 |
ErbB4 | 52 |
In Vitro Studies
Research has demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines. For instance, in SCC-25 cells, treatment with this compound resulted in a 66% reduction in cell number after 48 hours . Moreover, the compound's ability to block EGF-induced cell proliferation highlights its potential as a therapeutic agent against EGFR-dependent tumors.
Case Study: Head and Neck Cancer
In a Phase II clinical trial, this compound was evaluated for its efficacy in combination with other therapies for patients with head and neck squamous cell carcinoma (HNSCC). The results indicated that activation of the insulin-like growth factor receptor (IGF1R) conferred resistance to EGFR inhibition, suggesting that combination therapies may enhance treatment efficacy .
Neurobiological Implications
Beyond cancer research, this compound has been utilized to explore its effects on dopaminergic signaling. A study involving NRG1 treatment showed that this compound modulated extracellular dopamine levels and influenced behaviors in animal models . This finding suggests that this compound may have broader implications in neuropharmacology.
Experimental Setup
In experiments assessing dopamine release, adult male mice were treated with NRG1 and this compound. The outcomes were measured using high-performance liquid chromatography (HPLC) to determine extracellular dopamine content .
Summary of Findings
The biological activity of this compound underscores its significance as a therapeutic agent targeting the EGFR pathway. Its potent inhibition of key receptors involved in cancer progression and potential effects on neurobiology highlight its versatility.
Implications for Future Research
Further studies are warranted to explore:
- Combination Therapies : Investigating how this compound can be effectively combined with other agents to overcome resistance mechanisms.
- Neurobiological Effects : Understanding the full scope of this compound's impact on neurotransmitter systems could lead to novel applications beyond oncology.
Eigenschaften
IUPAC Name |
4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMLBXBRCITHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274443 | |
Record name | pd 158780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-06-9 | |
Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pd 158780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD158780 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.